molecular formula C12H8N2 B3370435 4-Phenylnicotinonitrile CAS No. 39065-51-5

4-Phenylnicotinonitrile

Cat. No.: B3370435
CAS No.: 39065-51-5
M. Wt: 180.2 g/mol
InChI Key: ACKSTMUOXBUQHJ-UHFFFAOYSA-N
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Description

4-Phenylnicotinonitrile is an organic compound with the molecular formula C12H8N2. It is a derivative of nicotinonitrile, characterized by the presence of a phenyl group attached to the fourth position of the pyridine ring. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various heterocyclic compounds and its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 3-cyanopyridine with phenylboronic acid in the presence of ammonium persulfate, zinc trifluoromethanesulfonate, and silver nitrate in a dichloromethane-water mixture. The reaction is carried out at room temperature for four hours, yielding this compound with a regioselective substitution .

Industrial Production Methods: Industrial production of this compound typically involves multi-component reactions. For instance, a one-pot synthesis method using 3-acetylcoumarin, aromatic aldehydes, and malononitrile in the presence of silica-supported perchloric acid under solvent-free conditions has been reported. This method offers high yields, catalyst recyclability, and an environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 4-phenylnicotinonitrile and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives exhibit strong binding affinities to enzymes such as acetylcholinesterase, suggesting their potential as inhibitors. The binding interactions are often facilitated by the presence of functional groups that interact with the active sites of the target enzymes .

Comparison with Similar Compounds

Properties

IUPAC Name

4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-8-11-9-14-7-6-12(11)10-4-2-1-3-5-10/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKSTMUOXBUQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416000
Record name 4-phenylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39065-51-5
Record name 4-phenylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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